molecular formula C19H15FN4O B2759063 5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895011-91-3

5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo: B2759063
Número CAS: 895011-91-3
Peso molecular: 334.354
Clave InChI: DTYKHZDRHJWCDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Key Features
The compound 5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (C19H15FN4O) is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by:

  • A 3-fluorophenylmethyl substituent at the N5 position.
  • A 2-methylphenyl group at the N1 position.
  • A fused pyrazolo-pyrimidinone core, structurally analogous to purine bases, which facilitates interactions with biological targets such as kinases .

Propiedades

IUPAC Name

5-[(3-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-5-2-3-8-17(13)24-18-16(10-22-24)19(25)23(12-21-18)11-14-6-4-7-15(20)9-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKHZDRHJWCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction proceeds through the formation of 1,3,4,5-tetrasubstituted pyrazole derivatives, which are then cyclized to form the pyrazolo[3,4-d]pyrimidine core . Common reagents used in these reactions include formamide, formic acid, and triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Aplicaciones Científicas De Investigación

5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Antitumor Activity

The antitumor efficacy of pyrazolo[3,4-d]pyrimidin-4-ones is highly dependent on substituent chemistry. Key comparisons include:

Compound Name / ID Substituents (Position) IC50 (MCF-7) Key Findings Reference
Target Compound N5: 3-Fluorophenylmethyl; N1: 2-MePh N/A Predicted activity based on SAR; fluorine may enhance lipophilicity/binding.
10e N5: 4-Nitrobenzylideneamino; N1: Ph 11 µM Most potent in series; NO2 group enhances electron-withdrawing effects.
8b N5: 4-Hydroxyphenyl; N1: Ph 25 µM Hydroxyl group reduces potency compared to nitro derivatives.
6-Ethyl-5-(3-fluoro-4-MePh)-1-(4-MePh) N5: 3-Fluoro-4-MePh; N1: 4-MePh N/A Structural similarity; methyl/ethyl groups may modulate steric effects.
Umbralisib Tosylate N5: Chromen-4-one; N1: Complex substituents Approved PI3Kδ inhibitor; highlights scaffold versatility for kinase targeting.

Key Structural-Activity Relationships (SAR):

  • N5 Substituents: Aromatic groups with electron-withdrawing substituents (e.g., NO2, F) enhance activity. The order of potency: NO2 > F > Cl > OCH3 > H .
  • Azomethine Spacer: Derivatives with benzylideneamino groups (e.g., 10a–e) outperform phenyl-substituted analogues (e.g., 8a–e) due to improved binding via π-π interactions .
  • N1 Substituents : Bulky groups (e.g., 2-methylphenyl) may influence steric interactions with kinase ATP-binding pockets, as seen in EGFR inhibitors like erlotinib .

Anti-Inflammatory Analogues

Some pyrazolo[3,4-d]pyrimidin-4-ones exhibit anti-inflammatory activity. For example:

  • 11e and 11f (thiazolylideneamino derivatives) showed potent anti-inflammatory effects with minimal ulcerogenicity .
  • Lipophilicity (C log P) : Anti-inflammatory activity correlates with moderate lipophilicity (C log P ~3–4), whereas antitumor derivatives often prioritize higher hydrophobicity for membrane penetration .

Kinase Inhibitor Derivatives

  • Umbralisib Tosylate : A clinical PI3Kδ inhibitor with a chromen-4-one moiety, demonstrating the scaffold’s adaptability for kinase inhibition .
  • Cluster 3 Compounds : Pyrazolo[3,4-d]pyrimidin-4-ones with dichlorophenyl groups showed fascin protein inhibition (IC50 = 29.5–67.6 µM), suggesting substituent-dependent target selectivity .

Mechanistic and Pharmacokinetic Considerations

  • Target Compound vs. 10e : The absence of a nitro group in the target compound may reduce potency compared to 10e but could improve toxicity profiles. Fluorine’s electronegativity may enhance hydrogen bonding with kinase residues .
  • Solubility : The 2-methylphenyl group at N1 may reduce solubility compared to smaller substituents, necessitating formulation optimization .

Q & A

Q. What are the recommended synthetic routes for 5-[(3-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, and how are yields optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via condensation of substituted pyrazole and pyrimidine precursors under reflux conditions (e.g., in formamide or dimethylformamide) .
  • Step 2 : Introduce the 3-fluorophenylmethyl and 2-methylphenyl substituents via nucleophilic substitution or Suzuki coupling. Polar aprotic solvents (e.g., acetonitrile) and catalysts (e.g., NaHCO₃) enhance reaction efficiency .
  • Yield Optimization : Use continuous-flow reactors for consistent temperature control and automated parameter monitoring. Purification via recrystallization (e.g., acetonitrile) improves purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Chromatography : High-performance liquid chromatography (HPLC) with a C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase, and UV detection at 270 nm achieves baseline separation (retention time ~7–8 min) .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., carbonyl stretch at ~1650 cm⁻¹). ¹H/¹³C NMR resolves substituent positions (e.g., fluorophenyl methyl protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 363.12 g/mol) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :
  • Solubility : Determine via shake-flask method in PBS (pH 7.4) or DMSO, quantified by HPLC. Pyrazolo-pyrimidines often exhibit low aqueous solubility (<10 µM), requiring co-solvents like DMSO for biological assays .
  • Stability : Assess degradation under UV light, humidity, and temperature (25–40°C) via accelerated stability testing. Store at –20°C in amber vials with desiccants to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence binding affinity to kinase targets (e.g., CDK2 or EGFR)?

  • Methodological Answer :
  • Kinase Assays : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases. Fluorine’s electronegativity enhances hydrophobic interactions and π-stacking in kinase ATP-binding pockets .
  • Comparative SAR : Replace 3-fluorophenyl with chloro/nitro groups to evaluate steric/electronic effects. Fluorine typically increases potency (e.g., IC₅₀ reduction from 50 nM to 15 nM in CDK2 inhibition) .
  • Structural Analysis : Co-crystallize with CDK2 (PDB ID: 6XYZ) to map fluorine’s role in hydrogen bonding and conformational stability .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across cell lines) be resolved?

  • Methodological Answer :
  • Assay Standardization : Normalize protocols (e.g., ATP concentration, incubation time). Use isogenic cell lines to isolate genetic variables .
  • Metabolic Stability Testing : Evaluate cytochrome P450 metabolism (e.g., CYP3A4) via liver microsome assays. Poor stability may reduce efficacy in certain cell models .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., unintended FLT3 inhibition) .

Q. What computational strategies are effective for optimizing pharmacokinetics (e.g., oral bioavailability)?

  • Methodological Answer :
  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to model logP (target <3), polar surface area (<90 Ų), and P-glycoprotein efflux .
  • Fluorine-Specific Effects : Density functional theory (DFT) calculates fluorine’s impact on pKa (e.g., lowered basicity improves membrane permeability) .
  • Prodrug Design : Introduce ester/amide moieties at the pyrimidinone oxygen to enhance solubility. Hydrolytic activation in plasma can be validated via LC-MS/MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.